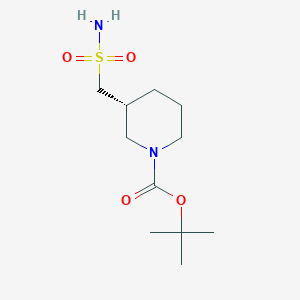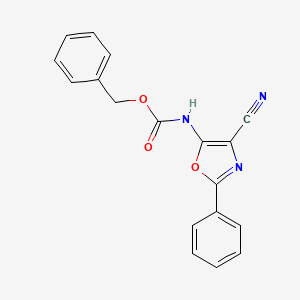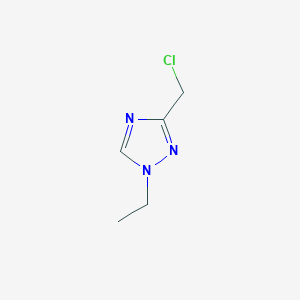
3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound has a chloromethyl group attached to the third carbon and an ethyl group attached to the first nitrogen of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole typically involves the chloromethylation of 1-ethyl-1H-1,2,4-triazole. One common method includes the reaction of 1-ethyl-1H-1,2,4-triazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the chloromethylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as zinc chloride or other Lewis acids are commonly employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride may be used under appropriate conditions.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with sodium hydroxide can yield 3-(hydroxymethyl)-1-ethyl-1H-1,2,4-triazole.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other triazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The triazole ring can interact with various enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-1,2,4-triazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-(hydroxymethyl)-1-ethyl-1H-1,2,4-triazole: Similar structure but with a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
3-(bromomethyl)-1-ethyl-1H-1,2,4-triazole: Contains a bromomethyl group, which can undergo similar reactions but with different reactivity compared to the chloromethyl group.
Uniqueness
3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of both the chloromethyl and ethyl groups on the triazole ring makes it a versatile intermediate in organic synthesis and a compound of interest in various research fields.
Properties
Molecular Formula |
C5H8ClN3 |
|---|---|
Molecular Weight |
145.59 g/mol |
IUPAC Name |
3-(chloromethyl)-1-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C5H8ClN3/c1-2-9-4-7-5(3-6)8-9/h4H,2-3H2,1H3 |
InChI Key |
IHBVTDDVHKFOHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC(=N1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



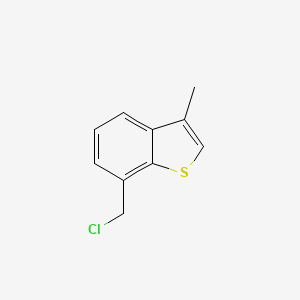

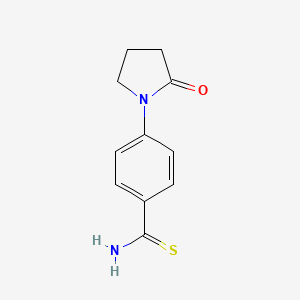
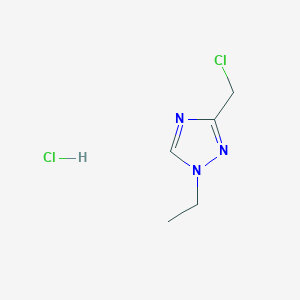
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496507.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid](/img/structure/B13496528.png)
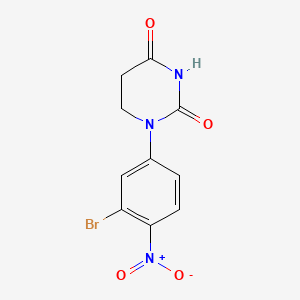
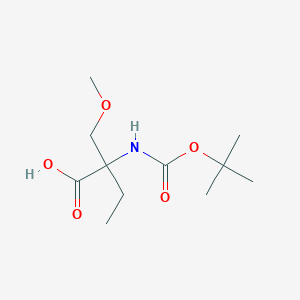
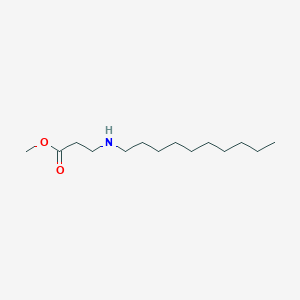
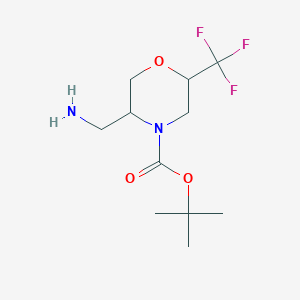
![1-[5-Bromo-2-(1,2,4-triazol-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496543.png)
